1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a clear, colorless oil and serves as a key intermediate in the synthesis of various pharmaceuticals, including Cinacalcet Hydrochloride . This compound is notable for its bromopropyl and trifluoromethyl functional groups, which contribute to its reactivity and utility in organic synthesis.
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene typically involves the bromination of 4-(trifluoromethyl)benzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(trifluoromethyl)benzene. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.
Scientific Research Applications
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals. It is particularly important in the production of Cinacalcet Hydrochloride, a drug used to treat secondary hyperparathyroidism . Additionally, this compound is used in the development of new chemical entities in medicinal chemistry, as well as in the study of reaction mechanisms and the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene is primarily related to its reactivity as an intermediate in organic synthesisThe trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene include:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Differing only in the position of the trifluoromethyl group, this compound exhibits similar reactivity but may have different physical properties and applications.
1-Bromo-3-(trifluoromethyl)benzene: Lacking the propyl chain, this compound is less versatile in synthetic applications but still useful in certain reactions.
4-(Trifluoromethyl)benzyl bromide: This compound has a benzyl bromide structure, making it more reactive in certain nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFKVXKBMORNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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